N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a chemical compound that acts as a potent and orally active phosphodiesterase 4 (PDE4) inhibitor. [] This compound belongs to a class of sulfone analogues derived from earlier PDE4 inhibitors. [] It served as a key precursor in the development of apremilast (also known as Otezla®), a medication approved for the treatment of certain inflammatory conditions like psoriasis and psoriatic arthritis. Apremilast emerged from the exploration of modifications to the phthalimide group of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. []
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide acts as a potent and orally active phosphodiesterase 4 (PDE4) inhibitor. [] PDE4 is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in inflammatory and immune responses. By inhibiting PDE4, this compound elevates intracellular cAMP levels, ultimately suppressing the production of inflammatory mediators. [] This mechanism suggests its potential in managing inflammatory conditions.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: